

# Application Notes and Protocols: CS12192 in Mouse Models of Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CS12192   |           |
| Cat. No.:            | B12403089 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of **CS12192**, a novel Janus kinase (JAK) inhibitor, in preclinical mouse models of psoriasis. The protocols detailed below are based on established methodologies for inducing psoriasis-like skin inflammation in mice and evaluating the therapeutic efficacy of investigational compounds.

### Introduction

**CS12192** is a selective inhibitor of JAK3 and JAK1, with additional partial inhibitory activity against TANK-binding kinase 1 (TBK1).[1][2][3] The JAK-STAT signaling pathway is a critical component in the pathogenesis of psoriasis, mediating the effects of pro-inflammatory cytokines such as Interleukin-23 (IL-23) and IL-17.[4][5][6][7] By targeting key nodes in this pathway, **CS12192** has demonstrated potential in attenuating autoimmune dermatoses. Preclinical studies in an IL-23-induced mouse model of psoriasis have shown that treatment with **CS12192** leads to a reduction in disease severity, as evidenced by decreased ear thickness and weight.[1]

### **Mechanism of Action**

Psoriasis is a chronic inflammatory skin disease driven by a complex interplay between the innate and adaptive immune systems. A key pathogenic axis involves the production of IL-23 by dendritic cells, which in turn promotes the differentiation and activation of Th17 cells.[4][5][6]



These Th17 cells release pro-inflammatory cytokines, including IL-17 and IL-22, that act on keratinocytes, leading to their hyperproliferation and the characteristic psoriatic plaques.[4][5]

The signaling of these crucial cytokines is mediated through the JAK-STAT pathway. **CS12192**, by inhibiting JAK1 and JAK3, can interfere with the signaling cascades initiated by cytokines that are pivotal in the inflammatory process of psoriasis. This disruption of pathogenic signaling pathways forms the basis of its therapeutic potential.

**Psoriasis Signaling Pathway** 



Click to download full resolution via product page

Caption: Simplified signaling pathway in psoriasis and the inhibitory action of CS12192.

# **Recommended Dosage in Mouse Models**

Based on available preclinical data, the following dosage range for **CS12192** is recommended for initial efficacy studies in mouse models of psoriasis. It is important to note that optimal



dosage may vary depending on the specific mouse strain, the severity of the induced model, and the route of administration.

| Parameter               | Recommendation                                                                                                                                                                                                                                                                                                                                            |  |
|-------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Mouse Model             | IL-23-Induced Psoriasis Model                                                                                                                                                                                                                                                                                                                             |  |
| Route of Administration | Oral gavage is a common route for systemic administration of small molecule inhibitors.                                                                                                                                                                                                                                                                   |  |
| Dosage Range            | While the specific dose for the psoriasis model is not publicly available, studies on other autoimmune models using CS12192 have employed oral doses. Researchers should perform dose-ranging studies, starting from a lower dose (e.g., 10 mg/kg) and escalating to higher doses (e.g., 30 mg/kg, 50 mg/kg) to determine the optimal therapeutic window. |  |
| Dosing Frequency        | Once or twice daily administration is typical for in vivo efficacy studies with small molecule inhibitors.                                                                                                                                                                                                                                                |  |
| Vehicle                 | A common vehicle for oral administration of hydrophobic compounds is a solution of 0.5% carboxymethylcellulose (CMC) in water.                                                                                                                                                                                                                            |  |

# **Experimental Protocols IL-23-Induced Psoriasis Mouse Model**

This model is highly relevant to the human disease as it directly utilizes a key cytokine in the pathogenesis of psoriasis.

#### Materials:

- BALB/c or C57BL/6 mice (female, 8-10 weeks old)
- Recombinant murine IL-23 (rIL-23)



- Phosphate-buffered saline (PBS)
- CS12192
- Vehicle (e.g., 0.5% CMC)
- Calipers for ear thickness measurement
- Analytical balance

#### Procedure:

- Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the start of the experiment.
- Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle control, CS12192 low dose, CS12192 high dose, positive control). A typical group size is 8-10 animals.
- Induction of Psoriasis-like Inflammation:
  - On day 0, and every other day thereafter for a total of 4-5 injections, administer an intradermal injection of rIL-23 (e.g., 0.5-1.0 μg in 20 μL of PBS) into the right ear pinna of each mouse.
  - The left ear can be injected with PBS as an internal control.
- Treatment with CS12192:
  - Begin daily oral administration of CS12192 or vehicle one day prior to the first IL-23 injection (Day -1) and continue throughout the study period.
- Monitoring and Evaluation:
  - Measure the thickness of both ears daily using a digital caliper.
  - Monitor body weight daily.



- At the end of the study (e.g., Day 8 or 10), euthanize the mice.
- Excise the ears and weigh them.
- Collect ear tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
- Skin and spleen samples can be collected for cytokine analysis (e.g., qPCR, ELISA) to measure the expression of inflammatory mediators.

Experimental Workflow: IL-23-Induced Psoriasis Model





Click to download full resolution via product page

Caption: Workflow for the IL-23-induced psoriasis mouse model and CS12192 evaluation.

## **Imiquimod (IMQ)-Induced Psoriasis Mouse Model**

This is another widely used model that recapitulates many features of human psoriasis through the activation of Toll-like receptor 7 (TLR7).



#### Materials:

- BALB/c or C57BL/6 mice (female, 8-10 weeks old)
- 5% Imiquimod cream (e.g., Aldara™)
- Control cream (e.g., Vaseline™)
- CS12192
- Vehicle (e.g., 0.5% CMC)
- Psoriasis Area and Severity Index (PASI) scoring system (modified for mice)
- Analytical balance

#### Procedure:

- Acclimatization and Grouping: Follow the same procedure as for the IL-23 model.
- Induction of Psoriasis-like Inflammation:
  - On day 0, and daily for 5-7 consecutive days, apply a topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and/or right ear of each mouse.
  - The control group receives a similar application of a control cream.
- Treatment with CS12192:
  - Begin daily oral administration of CS12192 or vehicle one day prior to the first IMQ application (Day -1) and continue throughout the study period.
- Monitoring and Evaluation:
  - Score the severity of the skin inflammation daily using a modified PASI score, evaluating erythema (redness), scaling, and thickness on a scale of 0 to 4.
  - Monitor body weight daily.



- At the end of the study, euthanize the mice.
- Collect skin and spleen tissue for histological and cytokine analysis as described for the IL-23 model.

## **Data Presentation**

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Example of Ear Thickness and Weight Data (IL-23 Model)

| Treatment Group    | N  | Mean Ear<br>Thickness (mm) ±<br>SEM | Mean Ear Weight<br>(mg) ± SEM |
|--------------------|----|-------------------------------------|-------------------------------|
| Vehicle Control    | 10 | Value                               | Value                         |
| CS12192 (10 mg/kg) | 10 | Value                               | Value                         |
| CS12192 (30 mg/kg) | 10 | Value                               | Value                         |
| Positive Control   | 10 | Value                               | Value                         |

Table 2: Example of PASI Score Data (IMQ Model)

| Treatment Group    | N  | Mean Total PASI Score ±<br>SEM |
|--------------------|----|--------------------------------|
| Vehicle Control    | 10 | Value                          |
| CS12192 (10 mg/kg) | 10 | Value                          |
| CS12192 (30 mg/kg) | 10 | Value                          |
| Positive Control   | 10 | Value                          |

# Conclusion



**CS12192** represents a promising therapeutic candidate for psoriasis by targeting the underlying inflammatory signaling pathways. The protocols outlined in these application notes provide a robust framework for evaluating the in vivo efficacy of **CS12192** in established and clinically relevant mouse models of psoriasis. Careful dose selection and comprehensive endpoint analysis are crucial for accurately determining the therapeutic potential of this novel JAK inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijms-vol-23-pages-13394-cs12192-a-novel-jak3-jak1-tbk1-inhibitor-synergistically-enhances-the-anti-inflammation-effect-of-methotrexate-in-a-rat-model-of-rheumatoid-arthritis
  Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: CS12192 in Mouse Models of Psoriasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403089#recommended-dosage-of-cs12192-for-mouse-models-of-psoriasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com